molecular formula C17H16N2O3 B2537545 N-(1-(furan-3-yl)propan-2-yl)-5-phenylisoxazole-3-carboxamide CAS No. 1795487-36-3

N-(1-(furan-3-yl)propan-2-yl)-5-phenylisoxazole-3-carboxamide

Cat. No. B2537545
CAS RN: 1795487-36-3
M. Wt: 296.326
InChI Key: CFBNQCWPCQKNLD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the isoxazole ring, possibly through a 1,3-dipolar cycloaddition or a nitrile oxide cycloaddition. The furan ring could be introduced through a palladium-catalyzed coupling reaction .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the furan, isoxazole, and phenyl rings. The exact structure would depend on the relative positions of these rings and the configuration of the carboxamide group.


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the electron-donating and withdrawing properties of the furan, isoxazole, and phenyl rings. The carboxamide group could also participate in various reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the exact structure and the relative positions of the functional groups. For example, the presence of the polar carboxamide group could influence the compound’s solubility.

Scientific Research Applications

Synthetic Methodologies and Chemical Reactivity

  • Synthesis and Electrophilic Substitution Reactions : Research has focused on the synthesis of furan-2-carboxamide derivatives and their reactivity. For instance, Aleksandrov et al. (2017) developed methods for synthesizing N-(1-naphthyl)furan-2-carboxamide, demonstrating its potential for electrophilic substitution reactions, such as nitration, bromination, formylation, and acylation, suggesting a versatile framework for chemical modifications (Aleksandrov & El’chaninov, 2017).

Catalytic Processes and Condensation Reactions

  • Palladium-catalyzed Condensation : Lu et al. (2014) described a palladium(II) catalyzed condensation process that produces multisubstituted furans, indicating the utility of palladium catalysts in forming complex furan structures which may be relevant to synthesizing or modifying compounds like N-(1-(furan-3-yl)propan-2-yl)-5-phenylisoxazole-3-carboxamide (Lu, Wu, & Yoshikai, 2014).

Biological Activities and Applications

  • Antimicrobial and Anticancer Properties : Research on furan-2-carboxamide derivatives also extends into biological applications. Cakmak et al. (2022) synthesized and evaluated a thiazole-based heterocyclic amide for antimicrobial activity, demonstrating potential pharmacological applications. This research suggests that structurally similar compounds may also possess bioactive properties (Cakmak et al., 2022).

  • Antiprotozoal Activities : Patrick et al. (2007) synthesized 3,5-diphenylisoxazoles showing significant antiprotozoal activity. This highlights the potential for related compounds, including isoxazole derivatives, to serve as bases for developing antiprotozoal agents (Patrick et al., 2007).

Future Directions

The study of compounds with isoxazole and furan rings is an active area of research, and new synthetic methods and applications are continually being developed .

properties

IUPAC Name

N-[1-(furan-3-yl)propan-2-yl]-5-phenyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3/c1-12(9-13-7-8-21-11-13)18-17(20)15-10-16(22-19-15)14-5-3-2-4-6-14/h2-8,10-12H,9H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFBNQCWPCQKNLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=COC=C1)NC(=O)C2=NOC(=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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